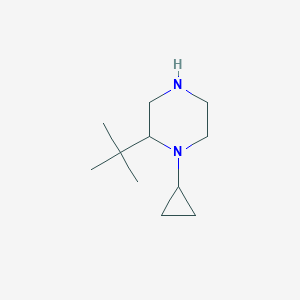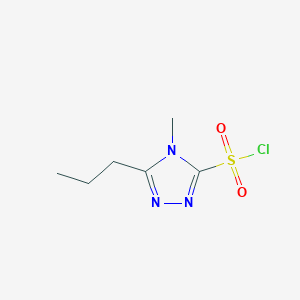
4-methyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 4-methyl-5-propyl-4H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{4-methyl-5-propyl-4H-1,2,4-triazole} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives that retain the triazole core structure .
Applications De Recherche Scientifique
4-methyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is involved in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-methyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form stable covalent bonds with nucleophilic sites on enzymes and other biological molecules. This reactivity underlies its use in the development of enzyme inhibitors and other bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: This compound contains a thiol group instead of a sulfonyl chloride group and is used in corrosion inhibition and other applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: This derivative is used in the synthesis of nucleoside analogues and other bioactive molecules.
Uniqueness
The presence of the sulfonyl chloride group in 4-methyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride makes it uniquely reactive towards nucleophiles, distinguishing it from other triazole derivatives. This reactivity is leveraged in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C6H10ClN3O2S |
|---|---|
Poids moléculaire |
223.68 g/mol |
Nom IUPAC |
4-methyl-5-propyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClN3O2S/c1-3-4-5-8-9-6(10(5)2)13(7,11)12/h3-4H2,1-2H3 |
Clé InChI |
GDNLRCGOCPQPDH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(N1C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13237619.png)
![N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13237631.png)
amine](/img/structure/B13237634.png)
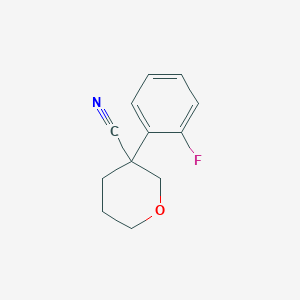
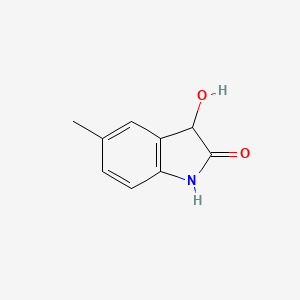
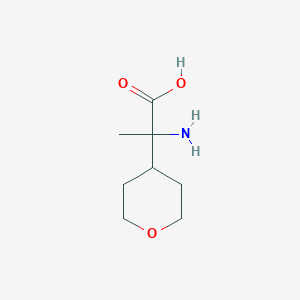
![N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13237654.png)

![1-[1-(Aminomethyl)cyclopropyl]but-3-yn-1-one](/img/structure/B13237662.png)
![[4-(Difluoromethyl)phenyl]methanesulfonamide](/img/structure/B13237670.png)

![4-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13237685.png)

